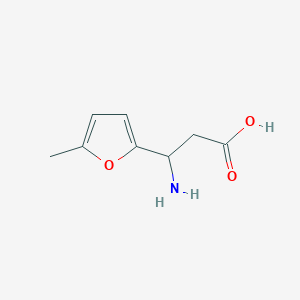

3-Amino-3-(5-methyl-2-furyl)propanoic acid

CAS No.: 439121-19-4

Cat. No.: VC2015895

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439121-19-4 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3-amino-3-(5-methylfuran-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |

| Standard InChI Key | QOWQYAAGGVGLJV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C(CC(=O)O)N |

| Canonical SMILES | CC1=CC=C(O1)C(CC(=O)O)N |

Introduction

Chemical Structure and Properties

3-Amino-3-(5-methyl-2-furyl)propanoic acid (CAS: 439121-19-4) has the molecular formula C₈H₁₁NO₃ with a molecular weight of 169.18 g/mol . The compound contains three key functional groups: a carboxylic acid, a primary amine, and a 5-methylfuran heterocycle. These functional groups provide multiple sites for chemical reactivity and biological interactions.

The structure consists of a propanoic acid backbone with an amino group at the 3-position (beta position) and a 5-methylfuran substituent also at position 3. This arrangement creates a stereogenic center at C-3, leading to the existence of enantiomers.

Stereochemistry

As mentioned, 3-amino-3-(5-methyl-2-furyl)propanoic acid contains a stereogenic center at the C-3 position, resulting in two possible stereoisomers: (3R) and (3S) enantiomers . Both stereoisomers have been documented in chemical databases with distinct properties:

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

This enantiomer (PubChem CID 1489290) has been identified with CAS number 1269994-47-9 . Its IUPAC name is (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, and it has the following stereochemical descriptors:

-

InChI: InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/t6-/m0/s1

(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

The (3R) enantiomer has also been documented and is characterized by the following identifiers:

-

InChI: InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/t6-/m1/s1

-

InChIKey: QOWQYAAGGVGLJV-ZCFIWIBFSA-N

The stereochemistry significantly influences the compound's biological activity and three-dimensional interactions with chiral targets such as enzymes and receptors.

Spectroscopic Characterization

Spectroscopic data for 3-amino-3-(5-methyl-2-furyl)propanoic acid can be inferred from related compounds and expected structural features:

NMR Spectroscopy

Though specific NMR data for the target compound is limited, the expected key signals in ¹H NMR would include:

-

Furan ring protons: δ ~5.9-6.1 ppm

-

Methyl group: δ ~2.3 ppm (based on 5-methylfuran derivatives)

-

CH-NH₂: δ ~3.4-4.0 ppm

-

CH₂-COOH: δ ~2.5-3.0 ppm

Mass Spectrometry

Mass spectrometric analysis would typically show a molecular ion peak at m/z 169, with characteristic fragmentation patterns including:

-

Loss of the carboxyl group (M-COOH)

-

Fragmentation of the furan ring

-

Loss of the amino group

IR Spectroscopy

Expected IR absorption bands would include:

-

N-H stretching: ~3300-3500 cm⁻¹

-

C=O stretching (carboxylic acid): ~1700-1730 cm⁻¹

-

C=C stretching (furan): ~1500-1600 cm⁻¹

-

C-O stretching: ~1200-1250 cm⁻¹

Comparison with Related Compounds

To better understand the properties and potential applications of 3-amino-3-(5-methyl-2-furyl)propanoic acid, it is informative to compare it with structurally related compounds:

Furan-Containing β-Amino Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-Amino-3-(5-methyl-2-furyl)propanoic acid | C₈H₁₁NO₃ | 169.18 | Reference compound |

| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | Lacks methyl group on furan |

| 3-Amino-3-(5-bromo-2-furyl)propanoic acid | C₇H₈BrNO₃ | 234.05 | Contains bromo instead of methyl substituent |

| 2-Amino-3-(5-methylfuran-2-yl)propanoic acid | C₈H₁₁NO₃ | 169.18 | Amino group at α-position (α-amino acid) |

| 3-(2-Furyl)propanoic acid | C₇H₈O₃ | 140.14 | Lacks amino group |

The presence of various substituents on the furan ring (e.g., methyl vs. bromo) can significantly alter the electronic properties, lipophilicity, and biological activity profiles of these compounds . Additionally, the position of the amino group (β vs. α) dramatically changes the conformational properties and potential applications of these molecules.

Structure-Activity Relationships

Research on related compounds suggests that:

-

The furan ring contributes to specific molecular recognition through π-π stacking and hydrophobic interactions.

-

The methyl substituent on the furan ring enhances lipophilicity and modulates electronic properties.

-

The stereochemistry at the β-carbon significantly influences biological activity and receptor binding.

-

The β-amino acid configuration confers resistance to conventional proteolytic enzymes, potentially enhancing metabolic stability in biological systems.

Research Directions and Future Perspectives

Based on the current understanding of 3-amino-3-(5-methyl-2-furyl)propanoic acid and related compounds, several promising research directions emerge:

Synthetic Methodology Development

More efficient and stereoselective synthetic routes are needed to access 3-amino-3-(5-methyl-2-furyl)propanoic acid and its derivatives. Future research could focus on:

-

Asymmetric Synthesis: Development of highly stereoselective methods to prepare either enantiomer with high optical purity.

-

Green Chemistry Approaches: Exploration of environmentally friendly synthetic routes using sustainable catalysts and solvents.

-

Enzymatic Synthesis: Investigation of biocatalytic approaches using aminomutases or other enzymes for stereoselective synthesis .

Biological Evaluation

Comprehensive biological screening of 3-amino-3-(5-methyl-2-furyl)propanoic acid could reveal:

-

Anticancer Activity: Based on findings with related compounds, evaluation against various cancer cell lines would be valuable .

-

Antioxidant Properties: Assessment of radical scavenging activity and other antioxidant mechanisms.

-

Enzyme Inhibition: Screening against a panel of enzymes to identify potential inhibitory activity.

-

Structure-Activity Relationships: Systematic modification of the structure to optimize biological activity.

Materials Science Applications

Beyond biological applications, the unique structure of 3-amino-3-(5-methyl-2-furyl)propanoic acid suggests potential uses in materials science:

-

Chiral Materials: Development of chiral polymers and materials for applications in separation science and asymmetric catalysis.

-

Self-Assembling Systems: Exploration of the compound's ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume